

Application Notes and Protocols for Guvacoline Hydrochloride in Experimental Research

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Compound of Interest

Compound Name: *Guvacoline hydrochloride*

Cat. No.: *B1663003*

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Introduction

Guvacoline hydrochloride is a pyridine alkaloid found in the nuts of the Areca catechu palm, commonly known as the betel nut. It is a known agonist of muscarinic acetylcholine receptors (mAChRs) and is structurally related to other areca alkaloids such as arecoline.^[1] These application notes provide detailed protocols for the preparation of **Guvacoline hydrochloride** solutions for use in a variety of in vitro and in vivo experimental settings. Additionally, this document summarizes key quantitative data and outlines the primary signaling pathways associated with Guvacoline's mechanism of action.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **Guvacoline hydrochloride** is essential for accurate solution preparation and storage.

Property	Value	Reference
Synonyms	Norarecoline hydrochloride, Guvacine methyl ester hydrochloride	[2]
CAS Number	6197-39-3	[2][3]
Molecular Formula	C ₇ H ₁₁ NO ₂ ·HCl	[2]
Molecular Weight	177.63 g/mol	[2][3]
Appearance	White to off-white solid	[4]
Purity	≥98% (commonly available)	[3]

Quantitative Data Summary

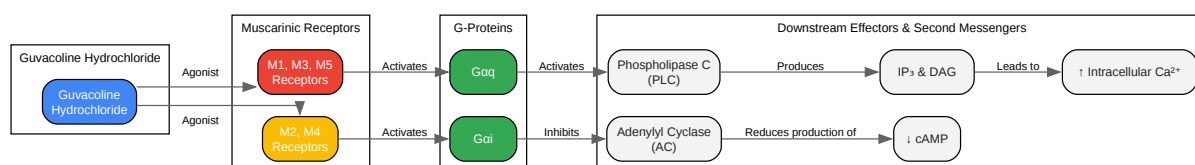
The following table summarizes the available quantitative data regarding the biological activity of Guvacoline. Researchers should note that specific EC₅₀ and IC₅₀ values can vary depending on the experimental system (e.g., cell type, tissue origin, assay conditions).

Parameter	Target	Value	Species/System	Reference
pD ₂	Atrial Muscarinic Receptors	6.09 - 8.07	Rat	[2]
pD ₂	Ileal Muscarinic Receptors	6.09 - 8.07	Rat	[2]
IC ₅₀	Cell Viability	2.1 mM	Human Buccal Epithelial Cells	[2]
EC ₅₀ (estimated from pD ₂)	Muscarinic Receptors	~85 nM - 8.1 μM	Rat	[5][6]

Note: pD₂ is the negative logarithm of the EC₅₀. A higher pD₂ value indicates greater potency. The EC₅₀ range was estimated from the provided pD₂ range.

Signaling Pathways

Guvacoline acts as an agonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5) which couple to different G-proteins to initiate downstream signaling cascades. M1, M3, and M5 receptors primarily couple through G_{αq}, while M2 and M4 receptors couple through G_{αi}.



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Caption: Muscarinic Receptor Signaling Pathways Activated by Guvacoline.

Experimental Protocols

Safety Precautions

Guvacoline hydrochloride is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and may cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound. Work in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. Consult the Safety Data Sheet (SDS) for complete safety information.[4][5][7][8]

Preparation of Stock Solutions for In Vitro Experiments

Stock solutions of **Guvacoline hydrochloride** should be prepared in a suitable solvent and stored under appropriate conditions to maintain stability.

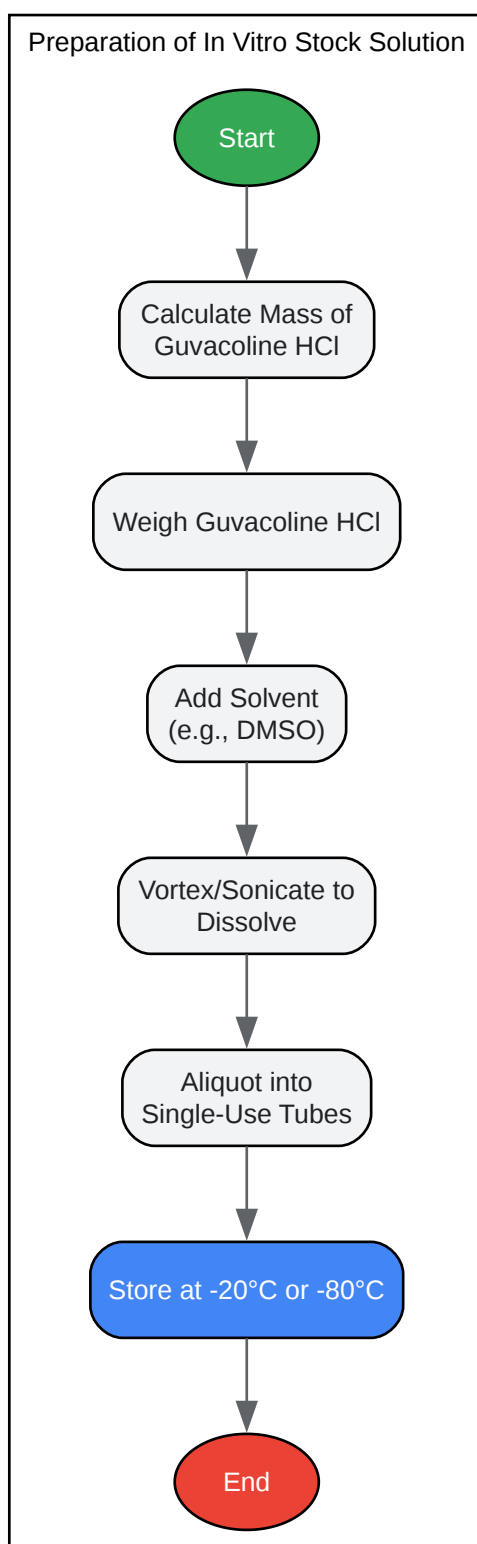
Materials:

- **Guvacoline hydrochloride** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile deionized water
- Sterile phosphate-buffered saline (PBS), pH 7.4
- Sterile polypropylene centrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- Solvent Selection: **Guvacoline hydrochloride** is soluble in DMSO (up to 100 mg/mL), water (up to 100 mg/mL), and ethanol.[4] For cell culture experiments, DMSO is a common choice for initial stock solutions.
- Calculation: Determine the required mass of **Guvacoline hydrochloride** to prepare a stock solution of the desired concentration (e.g., 10 mM, 50 mM, or 100 mM).
 - Formula: $\text{Mass (g)} = \text{Desired Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
- Dissolution:
 - Weigh the calculated amount of **Guvacoline hydrochloride** powder in a sterile tube.
 - Add the appropriate volume of the chosen solvent (e.g., DMSO).
 - Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[9]
- Sterilization: If preparing an aqueous stock solution (water or PBS) for direct application to sterile cultures, it is recommended to sterilize the solution by filtering it through a 0.22 μm syringe filter.

- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store DMSO stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[9]
 - Store aqueous stock solutions at -20°C.



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Caption: Workflow for Preparing In Vitro Stock Solutions.

Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.

Protocol:

- Thaw a single aliquot of the stock solution at room temperature.
- Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.
 - Formula (Dilution): $C_1V_1 = C_2V_2$
 - C_1 = Concentration of stock solution
 - V_1 = Volume of stock solution to add
 - C_2 = Desired final concentration
 - V_2 = Final volume of the working solution
- Add the calculated volume of the stock solution to the cell culture medium or assay buffer.
- Mix thoroughly by gentle pipetting or inversion.
- Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity. A vehicle control (medium/buffer with the same final solvent concentration) should always be included in experiments.

Typical Concentration Range for In Vitro Assays: The optimal concentration of **Guvacoline hydrochloride** will vary depending on the specific assay and cell type. Based on its estimated EC_{50} values, a starting concentration range of 100 nM to 100 μ M is recommended for initial dose-response experiments in functional assays such as calcium flux or cAMP measurement.

Preparation of Formulations for In Vivo Experiments

For animal studies, **Guvacoline hydrochloride** needs to be formulated in a vehicle that is safe for administration (e.g., oral gavage, intraperitoneal injection).

Materials:

- **Guvacoline hydrochloride** powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl), sterile
- Sterile tubes and syringes

Protocol for a Common In Vivo Formulation (e.g., for Oral Administration):[\[9\]](#)

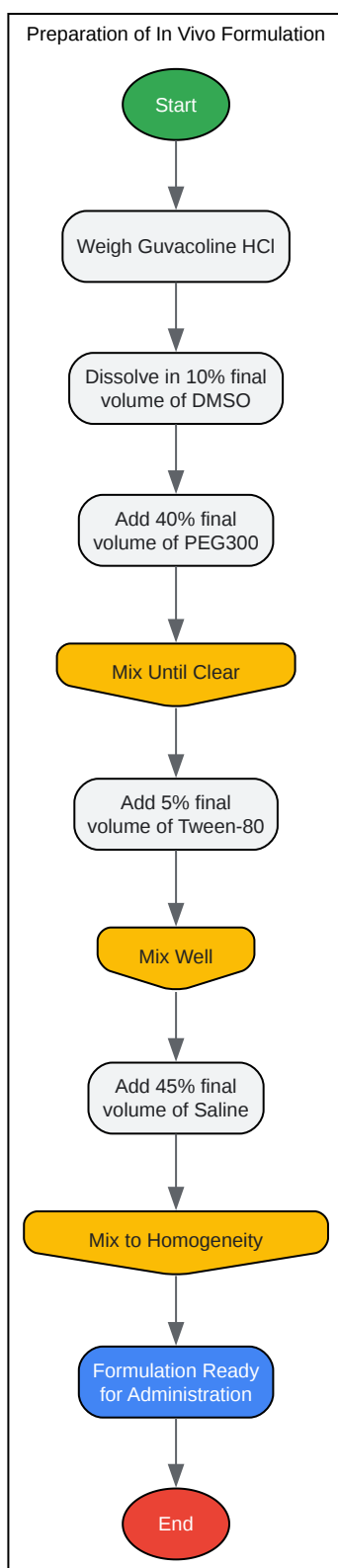
This protocol describes the preparation of a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

- Preparation of Drug-DMSO Solution:
 - Weigh the required amount of **Guvacoline hydrochloride**.
 - Dissolve it in a volume of DMSO that will constitute 10% of the final total volume. For example, to prepare 1 mL of the final formulation, dissolve the drug in 100 μ L of DMSO.
- Addition of PEG300:
 - To the drug-DMSO solution, add PEG300 to a final concentration of 40% (e.g., 400 μ L for a 1 mL final volume).
 - Mix thoroughly until a clear solution is obtained.
- Addition of Tween-80:
 - Add Tween-80 to a final concentration of 5% (e.g., 50 μ L for a 1 mL final volume).

- Mix well.
- Addition of Saline:
 - Add saline to bring the formulation to the final volume (e.g., 450 μ L for a 1 mL final volume).
 - Mix until the solution is homogeneous.

Important Considerations for In Vivo Formulations:

- The solubility of **Guvacoline hydrochloride** in this vehicle is reported to be ≥ 2.5 mg/mL.[9]
- Always prepare fresh formulations on the day of the experiment.
- The order of solvent addition is critical for proper dissolution.
- A vehicle control group (receiving the formulation without **Guvacoline hydrochloride**) must be included in all animal experiments.



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Caption: Workflow for Preparing an In Vivo Formulation.

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